1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile

Catalog No.
S6612495
CAS No.
876734-22-4
M.F
C16H12N2O
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile

CAS Number

876734-22-4

Product Name

1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile

IUPAC Name

1-(4-methoxyphenyl)indole-3-carbonitrile

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C16H12N2O/c1-19-14-8-6-13(7-9-14)18-11-12(10-17)15-4-2-3-5-16(15)18/h2-9,11H,1H3

InChI Key

UUTBJIWPHZEART-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N

1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile is a synthetic organic compound characterized by its indole framework, which is widely recognized for its biological significance. The molecular formula of this compound is C₁₆H₁₂N₂O, and it features a methoxy group attached to a phenyl ring at the 4-position of the indole structure, along with a carbonitrile group at the 3-position. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis

Potential Applications

Scientific research suggests that MITRAC may have potential applications in various fields, but further investigation is needed. Here are some areas where researchers have explored MITRAC's potential:

  • Medicinal Chemistry: Studies have investigated MITRAC's potential as an anticonvulsant []. Research suggests it may interact with specific receptors in the brain [].
  • Material Science: Some studies explore MITRAC's potential use in the development of organic light-emitting diodes (OLEDs) []. OLEDs are a type of display technology used in electronic devices.
Typical of indole derivatives:

  • Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic addition reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions on the phenyl ring, facilitating additional modifications.
  • Reduction Reactions: The carbonitrile group can be reduced to amine or aldehyde derivatives under specific conditions.

1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile has been studied for its biological properties, particularly as a potential inhibitor of various kinases. Research indicates that indole-3-carbonitriles, including this compound, exhibit promising activity against DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies have shown that modifications to the indole structure can enhance binding affinity and selectivity towards target proteins .

The synthesis of 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile typically involves:

  • Formation of Indole Derivative: Starting from commercially available indoles, the initial step often includes the introduction of the carbonitrile group via cyanation reactions.
  • Substitution Reaction: The methoxyphenyl group is introduced through electrophilic substitution or coupling reactions.
  • Purification: The crude product is purified using techniques such as column chromatography to yield the final compound in high purity .

This compound has several notable applications:

  • Pharmaceutical Research: Due to its potential as a kinase inhibitor, it is being investigated for therapeutic applications in treating neurodegenerative diseases and other conditions influenced by kinase activity.
  • Chemical Biology: It serves as a useful probe in studying biological pathways involving indole derivatives and their interactions with proteins.
  • Material Science: Its unique structural properties may allow for applications in developing new materials or sensors.

Interaction studies have focused on the compound's binding affinity with various protein targets. Notably, molecular docking simulations suggest that 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile can effectively interact with DYRK1A and related kinases, highlighting its potential as a lead compound for drug development aimed at modulating kinase activity . These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy.

Several compounds share structural similarities with 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Benzyl-1H-indole-3-carbonitrileBenzyl group instead of methoxyphenylExhibits different biological activity profiles
5-Methoxy-2-methyl-1H-indole-3-carbonitrileMethyl substitution at position 2Potentially altered pharmacokinetics
7-Chloro-2-phenyl-1H-indole-3-carbonitrileChlorine substitution enhances lipophilicityMay exhibit improved binding to lipid membranes
2-(4-Methoxyphenyl)-5-methylindoleAltered position of methoxy groupDifferent electronic properties

These comparisons highlight how variations in substituents and their positions on the indole ring can significantly influence both biological activity and chemical properties, emphasizing the uniqueness of 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile within this class of compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

248.094963011 g/mol

Monoisotopic Mass

248.094963011 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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